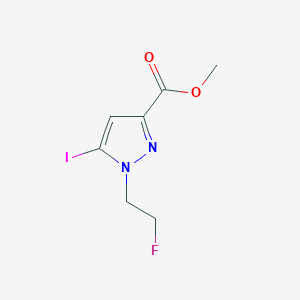

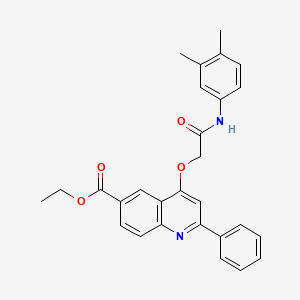

![molecular formula C15H15N5O3S B2836118 N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 2034475-40-4](/img/structure/B2836118.png)

N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide” is a complex organic compound. It belongs to the family of pyrazolopyrimidines, which are heterocyclic compounds with a molecular formula of C6H5N3 . These compounds form the central core of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide . This leads to cyclocondensation with the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-diones .Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines, including “this compound”, involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is pyrrole-type (proton donor) and the other is pyridine-type (proton acceptor) .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Scientific Research Applications

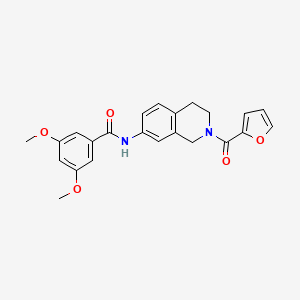

Synthesis and Antimicrobial Evaluation

A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, targeting their use as antimicrobial agents. The research involved creating a variety of derivatives, including thiazole, pyridone, pyrazole, chromene, and hydrazone, starting from a readily accessible N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. These compounds underwent various reactions to produce a range of derivatives, which were then evaluated for their antibacterial and antifungal activities, showing promising results Darwish et al., 2014.

Novel Antitumor Activities

Alqasoumi et al. (2009) explored the antitumor potential of novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety. Their research identified compound 4 as more effective than doxorubicin, a reference drug, suggesting a significant antitumor activity associated with these novel compounds Alqasoumi et al., 2009.

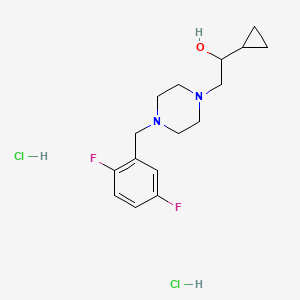

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. The research highlighted the effect of hydrogen bonding on self-assembly processes and demonstrated significant antioxidant activity for both the ligands and their complexes, indicating their potential for various applications Chkirate et al., 2019.

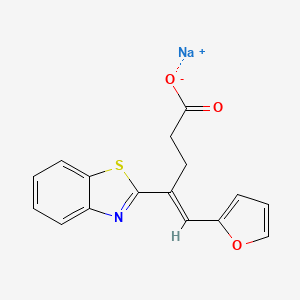

Electronic Structure and Anti-amoebic Agent Analysis

Shukla and Yadava (2020) conducted quantum mechanical calculations on a compound closely related to N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide to evaluate its potential as an anti-amoebic agent. Their study included molecular electrostatic potential (MEP) and HOMO-LUMO energy gap analyses, indicating the compound's chemical reactivity. Additionally, molecular docking studies suggested the molecule's efficacy against Entamoeba histolytica Shukla & Yadava, 2020.

In Vitro Cytotoxic Activity for Anticancer Agents

Al-Sanea et al. (2020) designed and synthesized 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives to investigate their anticancer activity. One compound in particular showed notable growth inhibition against several cancer cell lines, suggesting the potential of these derivatives as anticancer agents Al-Sanea et al., 2020.

Future Directions

The future directions for “N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields , these compounds are of significant interest for future research.

Properties

IUPAC Name |

N-[3-methyl-4-(pyrazolo[1,5-a]pyrimidin-6-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-10-7-12(18-11(2)21)3-4-14(10)24(22,23)19-13-8-16-15-5-6-17-20(15)9-13/h3-9,19H,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDNLZNPKVOSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836039.png)

![N-(1-phenylethyl)-4-{[3-(phenylthio)pyrazin-2-yl]oxy}benzamide](/img/structure/B2836040.png)

![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)

![8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2836049.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2836056.png)